molecular formula C7H6ClN3 B1430132 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1060816-56-9

2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1430132
M. Wt: 167.59 g/mol
InChI Key: RZAZSNWPTPEEJN-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is a pyrrolo-pyrimidine compound with the CAS Number: 1060816-56-9 . It is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

The synthesis of pyrrolo[2,3-D]pyrimidine derivatives has been reported in various studies . For instance, a series of novel compounds based on the fragments of pyrrolo[2,3-D]pyrimidine have been synthesized .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is represented by the InChI code: 1S/C7H6ClN3/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H,9,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine are not mentioned in the search results, pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is a solid at room temperature . It has a molecular weight of 167.6 .

Safety And Hazards

The safety information for 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine includes the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions for 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine could involve its use in the development of new anti-inflammatory agents and its potential application in the treatment of breast cancer .

properties

IUPAC Name

2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAZSNWPTPEEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252565
Record name 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

1060816-56-9
Record name 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060816-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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